5-Nitro-2-phenoxyaniline
Description
Properties
CAS No. |
5410-98-0 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-nitro-2-phenoxyaniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 |
InChI Key |
JLDQORDBQQXPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of 5-Nitro-2-phenoxyaniline involves the nitration of 2-phenoxyaniline . The reaction typically proceeds under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The nitro group (-NO2) is introduced at the 5-position of the phenoxy ring.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives, a critical step in synthesizing bioactive molecules like Nimesulide.
Key Reagents and Conditions
Mechanistic Insight :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group, yielding the amine .
-
Tin or iron in acidic media provides electrons for nitro reduction, generating intermediates like nitroso and hydroxylamine before forming the amine .
Nucleophilic Substitution Reactions
The phenoxy group participates in substitution reactions, enabling functionalization of the aromatic ring.
Example Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Benzene sulfonyl chloride | Reflux, 30 minutes | N-(5-Nitro-2-phenoxyphenyl)benzenesulfonamide |
| Alkyl halides | K₂CO₃, DMF, 80°C | Alkylated phenoxyaniline derivatives |
Case Study :
Reaction with benzene sulfonyl chloride produces sulfonamide derivatives, a precursor to anti-inflammatory agents. The nitro group remains intact during this step, allowing subsequent reduction for further modifications .
Coupling Reactions
The amine derivative (5-Amino-2-phenoxyaniline) engages in diazotization and coupling to form azo compounds.
Typical Protocol
-
Diazotization : Treat 5-Amino-2-phenoxyaniline with NaNO₂/HCl at 0–5°C.
-
Coupling : React the diazonium salt with electron-rich aromatics (e.g., phenols, anilines) to yield azo dyes.
Application :
Azo derivatives exhibit chromophoric properties, useful in spectrophotometric detection methods.
Oxidation Reactions
While less common, oxidation targets the amine or phenoxy group under stringent conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (Acidic) | Reflux | Quinone derivatives |
| Ozone | -78°C, CH₂Cl₂ | Cleavage of phenoxy ring |
Limitations :
Over-oxidation may degrade the aromatic framework, necessitating controlled conditions.
Spectrophotometric Detection
Complexation with 8-hydroxyquinoline in basic media produces a chelate with λₘₐₓ = 420 nm, enabling quantification at ppm levels.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.
-
pH Sensitivity : Stable in acidic conditions but hydrolyzes in strong bases via phenoxy group cleavage.
Scientific Research Applications
2-Nitro-5-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3, belonging to the class of nitroanilines. It's characterized by a nitro group (-NO2) and a phenoxy group (-OC6H5) attached to an aniline ring. This compound is utilized across various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Nitro-5-phenoxyaniline serves various purposes in scientific research:
- Chemistry It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
2-Nitro-5-phenoxyaniline is of interest in medicinal chemistry because of its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
The compound has demonstrated inhibitory effects against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties and can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- The nitro group may interfere with key enzymatic processes in microbial cells, leading to growth inhibition.
- By generating ROS, the compound can damage cellular components, triggering apoptosis in cancer cells.
- The phenoxy group may facilitate interactions with cellular membranes or specific proteins involved in signaling pathways.
Derivatives for Drug Synthesis
The phenoxy anilines, including 2-Nitro-5-phenoxyaniline, are versatile intermediates for synthesizing several pharmaceutical drugs such as Nimesulide, Ampxipine, and Loxapine . Nitro-2-phenoxyaniline is an intermediate in the synthesis of Nimesulide, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) .
Spectrophotometric Investigation
Mechanism of Action
The exact mechanism by which 5-Nitro-2-phenoxyaniline exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways related to sweetness perception or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following compounds exhibit high structural similarity to 5-Nitro-2-phenoxyaniline, based on substituent patterns and functional groups (Table 1):
| Compound Name | CAS Number | Substituents | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-Methyl-2-nitro-4-phenoxyaniline | 23042-47-9 | -NO₂ (2), -OPh (4), -NHCH₃ | 0.98 | 258.27 |
| 5-Methoxy-N-methyl-2-nitroaniline | 69397-93-9 | -NO₂ (2), -OCH₃ (5), -NHCH₃ | 1.00 | 196.18 |
| N-Ethyl-5-methoxy-2-nitroaniline | 314755-31-2 | -NO₂ (2), -OCH₃ (5), -NHC₂H₅ | 0.92 | 210.21 |
| 2-Methoxy-5-methyl-4-nitroaniline | 446-20-8 | -NO₂ (4), -OCH₃ (2), -CH₃ (5) | - | 182.15 |
Table 1: Key analogs of this compound. Similarity scores derived from substituent alignment and functional group analysis .
Physicochemical Properties
- This compound: Predicted higher molecular weight (258.27 g/mol) compared to methoxy-substituted analogs (e.g., 196.18 g/mol for 5-Methoxy-N-methyl-2-nitroaniline) due to the bulky phenoxy group.
- Melting Points: Nitroaniline derivatives with electron-withdrawing groups (e.g., -NO₂) typically exhibit higher melting points. For example, 5-Nitroanthranilic acid (a carboxyl-substituted analog) melts at 270°C .
- Solubility: The phenoxy group may reduce water solubility compared to methoxy or methyl derivatives, as seen in 2-Methoxy-5-methyl-4-nitroaniline, which is sparingly soluble in polar solvents .
Research Findings and Challenges
- Spectroscopic Differences: Infrared (IR) and NMR spectra of 5-nitro-2-fluoroaniline show distinct NO₂ stretching vibrations (~1520 cm⁻¹) and deshielded aromatic protons compared to methoxy analogs .
- Stability Issues : Diamine derivatives of nitroanilines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly air-sensitive, necessitating immediate use in subsequent reactions .
- Regioselectivity: Introducing substituents at the 5-position (meta to -NH₂) is challenging due to steric hindrance from the phenoxy group, requiring optimized catalysts .
Biological Activity
5-Nitro-2-phenoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential antitumor properties, drawing from various research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group (-NO2) attached to a phenoxy aniline structure. This configuration plays a crucial role in its biological activity, particularly in the context of electron-withdrawing effects that enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound. The mechanisms by which these compounds exert their effects typically involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA and cellular structures.
Research Findings
- Antibacterial Activity : In a study evaluating various nitro compounds, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls and interfere with nucleic acid synthesis .
- Antifungal Activity : The compound also exhibited antifungal properties, showing efficacy against common fungal strains such as Candida albicans. The mechanism is believed to involve similar pathways as those observed in bacterial inhibition, where cellular integrity is compromised by the action of reactive intermediates generated from nitro reduction .
Anti-inflammatory Activity
This compound has been recognized for its potential as an anti-inflammatory agent. This activity is particularly relevant in the context of conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases.
Mechanistic Insights
The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory mediators such as cyclooxygenase (COX) enzymes. Notably, this compound serves as an intermediate in the synthesis of Nimesulide, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . This relationship underscores the compound's relevance in drug development aimed at targeting inflammatory pathways.
Antitumor Potential
Emerging research suggests that this compound may possess antitumor properties. The presence of the nitro group can enhance the compound's ability to act as a hypoxia-activated prodrug, selectively targeting tumor cells that thrive in low oxygen environments.
Case Studies
- Hypoxia Activation : Studies have indicated that compounds with nitro groups can be activated under hypoxic conditions typical of many tumors, leading to selective cytotoxicity against cancer cells while sparing normal tissues . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
- In Vitro Studies : Preliminary in vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These findings warrant further investigation into the compound's potential as a lead candidate for novel anticancer therapies .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Nitro-2-phenoxyaniline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nitration of 2-phenoxyaniline. Key steps include:
- Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Coupling : Ensure regioselectivity by leveraging steric and electronic effects of the phenoxy group.
- Purification : Column chromatography or recrystallization (e.g., ethanol/water) to isolate the product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., HNO₃ ratio) to minimize byproducts like dinitro derivatives.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons split into distinct signals due to nitro and phenoxy substituents. The nitro group deshields adjacent protons, causing downfield shifts (~δ 8.0–8.5 ppm).
- ¹³C NMR : The nitro group induces significant deshielding of the attached carbon (~δ 145–150 ppm) .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands. Phenoxy C-O-C stretching appears at ~1250 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Avoid exposure to strong oxidizers .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of the phenoxy and nitro groups influence the reactivity of this compound in electrophilic substitution?
- Mechanistic Insight :
- The nitro group is a strong meta-directing, deactivating substituent, while the phenoxy group is ortho/para-directing and activating. This creates competing electronic effects.
- Experimental Design : Perform bromination or sulfonation to observe regioselectivity. Computational studies (DFT) can model charge distribution and predict reaction sites .
- Data Interpretation : Conflicting substituent effects may lead to mixed products. Use HPLC-MS to quantify isomers and validate computational predictions .
Q. How can contradictory data on the reduction of the nitro group in this compound be resolved?
- Case Study :
- Reduction Agents : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino-2-phenoxyaniline, while Fe/HCl may produce side products like azoxy compounds.
- Contradictions : Discrepancies in yield or purity often stem from catalyst poisoning (e.g., sulfur impurities) or incomplete reaction monitoring.
- Resolution :
- Use GC-MS to identify byproducts.
- Optimize reaction time and catalyst loading (e.g., 5% Pd-C vs. 10% Pd-C) .
Q. What strategies are effective for crystallizing this compound, and how does polymorphism affect its physicochemical properties?
- Crystallization Methods :
- Slow evaporation from DMSO/water mixtures produces single crystals suitable for XRD.
- Polymorphism screening via solvent-drop grinding (e.g., acetonitrile vs. toluene) identifies stable forms.
- Impact of Polymorphism : Different crystal forms may alter solubility and melting points. Use DSC and PXRD to characterize polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
